Fmoc-L-Aspartic Acid (tert-butyl ester)-O-(2-phenylmethoxyethyl)-O-(2-hydroxyethyl)-carboxylic acid, commonly referred to as Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH, is a modified derivative of aspartic acid. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group, a tert-butyl ester on the side chain carboxylic acid, and a unique ether linkage to a phenylmethoxyethyl group, which enhances its stability and solubility in various solvents. The molecular formula is C23H25NO6, with a molecular weight of approximately 411.5 g/mol .
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH is a molecule used in organic chemistry research, particularly in the field of peptide synthesis. Peptide synthesis is the process of creating peptides, which are chains of amino acids linked by amide bonds. Peptides play a crucial role in biological processes, acting as hormones, enzymes, and neurotransmitters [].
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH serves as a crucial building block in peptide synthesis. Its biological activity primarily stems from its role in forming peptides that can interact with various biological targets, including enzymes and receptors. Peptides synthesized from this compound have been investigated for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities .
The synthesis of Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH typically involves the following steps:
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH has several applications:
Studies involving Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH focus on its interactions with proteins and enzymes. These investigations often utilize synthesized peptides containing this compound to elucidate mechanisms of action, binding affinities, and functional roles within biological systems. Such studies are crucial for understanding how modifications influence peptide behavior and efficacy in therapeutic contexts .
Several compounds share structural similarities with Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH:
Compound Name | Structure Highlights | Unique Aspects |
---|---|---|
Fmoc-L-Isoleucine-O-(phenylmethoxyethyl) | Similar protective groups; different amino acid | Isoleucine's side chain influences sterics |
Fmoc-L-Valine-O-(phenylmethoxyethyl) | Valine derivative with similar functionality | Valine's bulkiness affects peptide conformation |
Fmoc-L-Alanine-O-(phenylmethoxyethyl) | Alanine derivative; simpler side chain | Smaller side chain alters interaction dynamics |
Fmoc-L-Leucine-O-(phenylmethoxyethyl) | Leucine derivative; similar protective chemistry | Leucine's unique hydrophobic properties |
Uniqueness: Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH stands out due to its specific combination of steric effects from the tert-butyl ester and electronic properties from the phenylmethoxyethyl group, making it particularly useful for synthesizing peptides with desired conformations and activities .